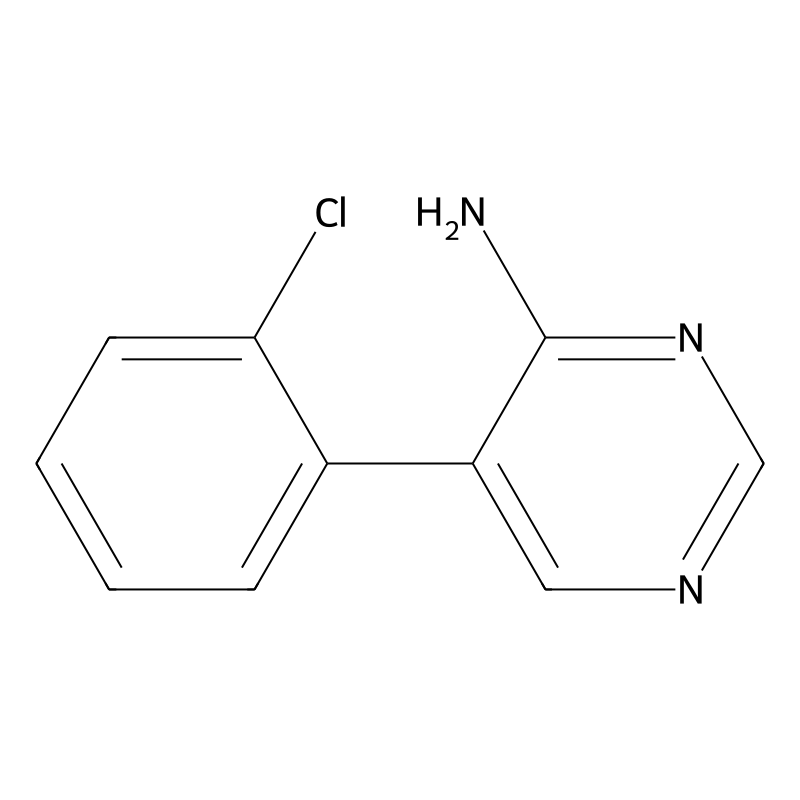

5-(2-Chlorophenyl)pyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some ways to find more information:

- Chemical Databases: Searching chemical databases like PubChem () or SciFinder can sometimes reveal research publications that mention a compound, even if it's not the main focus of the study.

- Patent Literature: Patent applications sometimes describe new compounds and their potential uses. Searching patent databases like Espacenet () for 5-(2-Chlorophenyl)pyrimidin-4-amine might reveal some clues about its potential applications.

- Scientific Literature Search: Performing a broad search in scientific databases like ScienceDirect () or Google Scholar using keywords like "5-(2-Chlorophenyl)pyrimidin-4-amine" and related terms like "activity", "inhibition", or "mechanism" might uncover research articles that mention this compound.

5-(2-Chlorophenyl)pyrimidin-4-amine is a chemical compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group. Its molecular formula is C10H8ClN3, and it has a molecular weight of approximately 205.64 g/mol. The compound is of interest due to its potential applications in medicinal chemistry and material science, particularly in the development of pharmaceuticals and agrochemicals.

The chemical behavior of 5-(2-Chlorophenyl)pyrimidin-4-amine can be complex, involving various reactions such as:

- Amination: The introduction of amine groups can occur through nucleophilic substitution, particularly at the pyrimidine ring.

- Cyclization: Condensation reactions may lead to the formation of more complex heterocycles.

- Halogenation: Chlorination or bromination can modify the chlorophenyl group, potentially enhancing biological activity or altering solubility.

Research indicates that 5-(2-Chlorophenyl)pyrimidin-4-amine exhibits significant biological activity, particularly in:

- Antimicrobial Properties: It has shown potential against various bacterial strains and fungi.

- Anticancer Activity: Some studies suggest that derivatives of this compound may inhibit tumor growth by targeting specific cellular pathways.

- Anti-inflammatory Effects: Its derivatives have been explored for their ability to reduce inflammation in various models .

Several synthetic routes have been developed for 5-(2-Chlorophenyl)pyrimidin-4-amine:

- From 2-Chloropyrimidine Derivatives: The reaction of 2-chloropyrimidine with an appropriate aniline derivative under basic conditions can yield the target compound.

- Knoevenagel Condensation: This method involves condensing aldehydes with malonic acid derivatives followed by cyclization to form the pyrimidine core.

- Suzuki Coupling Reactions: Utilizing boronic acids in combination with halogenated pyrimidines allows for the formation of substituted pyrimidines .

5-(2-Chlorophenyl)pyrimidin-4-amine has potential applications in several fields:

- Pharmaceuticals: It serves as a lead compound for developing new drugs targeting various diseases, including cancer and infections.

- Agricultural Chemicals: Its derivatives can be utilized as pesticides or herbicides due to their biological activity.

- Material Science: The compound can be used as a precursor for synthesizing novel materials with specific electronic properties .

Studies involving 5-(2-Chlorophenyl)pyrimidin-4-amine have focused on its interactions with biological targets:

- Receptor Binding Studies: Investigations into how this compound interacts with specific receptors, such as adenosine receptors, have been conducted to evaluate its pharmacological potential.

- Docking Studies: Computational studies have modeled the binding affinity of this compound to various proteins, providing insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 5-(2-Chlorophenyl)pyrimidin-4-amine. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-(4-Chlorophenyl)pyrimidin-4-amine | Similar pyrimidine structure | Exhibits different biological activity profiles |

| 2-Amino-4-chloropyrimidine | Contains an amino group at position 2 | Known for its antimicrobial properties |

| 6-(Chlorophenyl)pyrimidin-2-amine | Substituted at position 6 instead | Potentially different receptor interactions |

These compounds highlight the diversity within the pyrimidine family while emphasizing the unique chlorophenyl substitution pattern found in 5-(2-Chlorophenyl)pyrimidin-4-amine, which may contribute to its distinct biological activities and chemical reactivity .

Multi-Step Coupling Reactions in Pyrimidine Core Formation

Key steps in this methodology include:

- Precursor Synthesis: Formation of (E)-N'-(5-bromo-2-cyanothieno[2,3-b]pyridin-3-yl)-N,N-dimethylformimidamide via formylation with DMF-DMA.

- Cross-Coupling: Suzuki-Miyaura reactions with heteroaromatic boronic acids under microwave irradiation (e.g., 2,4-dichlorophenylboronic acid).

- Cyclization: High-temperature treatment with formamide to close the pyrimidine ring, achieving yields up to 88% for target compounds.

This approach highlights the versatility of palladium catalysts in constructing complex pyrimidine architectures while maintaining regioselectivity.

Zinc-Catalyzed Three-Component Assembly Strategies

Zinc chloride (ZnCl~2~)-catalyzed three-component reactions offer a streamlined route to 4,5-disubstituted pyrimidines. A landmark study demonstrated the condensation of functionalized enamines, triethyl orthoformate, and ammonium acetate in a single step, producing 5-(2-chlorophenyl)pyrimidin-4-amine analogs with high efficiency. The reaction proceeds via:

- Enamine Activation: ZnCl~2~ facilitates the formation of a reactive iminium intermediate from enamines and triethyl orthoformate.

- Cyclocondensation: Ammonium acetate introduces the amino group, enabling ring closure to form the pyrimidine core.

Table 1: Representative Yields for ZnCl~2~-Catalyzed Pyrimidine Synthesis

| Substrate | Yield (%) |

|---|---|

| 2-Chlorophenyl enamine | 78 |

| 4-Methoxyphenyl enamine | 82 |

| Naphthyl enamine | 75 |

This method eliminates the need for pre-functionalized starting materials, reducing synthesis time and cost compared to traditional multi-step protocols.

Continuous Flow Reactor Optimization for Industrial-Scale Production

Continuous flow reactors have emerged as a transformative technology for scaling pyrimidine synthesis. A study optimizing the regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines demonstrated a 63% yield of the desired isomer under flow conditions, surpassing the 50% yield achieved in batch reactions over 48 hours. Key parameters include:

- Residence Time: Optimal results were observed at 50 minutes, compared to 2 days in batch.

- Catalyst Screening: Scandium triflate outperformed other Lewis acids, enhancing regioselectivity (3-isomer:2-isomer ratio of 9:1).

Table 2: Batch vs. Continuous Flow Performance

| Parameter | Batch | Flow |

|---|---|---|

| Yield (%) | 50 | 63 |

| Time | 48 hours | 50 minutes |

| Selectivity (3:2) | 3:1 | 9:1 |

Flow systems enable precise control over temperature and mixing, minimizing side reactions and improving reproducibility for industrial applications.

Electronic Effects of 2-Chlorophenyl Substituent Positioning

The 2-chlorophenyl group in 5-(2-chlorophenyl)pyrimidin-4-amine introduces significant electronic perturbations to the pyrimidine core. Chlorine’s electronegativity creates a localized electron-deficient region, enhancing hydrogen-bonding interactions with target proteins. For instance, in histone deacetylase (HDAC) inhibitors, the 2-chloro substitution stabilizes the planar conformation of the pyrimidine ring, facilitating insertion into the enzyme’s hydrophobic pocket [1] [4]. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine, reveal downfield shifts in aromatic protons (δ 9.60 ppm for NH), indicative of strong electron withdrawal by chlorine [1].

Comparative analyses demonstrate that ortho-substituted chlorophenyl groups improve enzymatic inhibition compared to para-substituted analogs. For example, HDAC1 inhibition assays show that ortho-chloro derivatives exhibit IC~50~ values below 1 µM, whereas para-substituted counterparts require higher concentrations [4]. This difference arises from the ortho group’s ability to restrict rotational freedom, enforcing a coplanar orientation between the pyrimidine and phenyl rings. Density functional theory (DFT) calculations further corroborate that the 2-chloro substituent lowers the LUMO energy of the pyrimidine ring by 0.8 eV, enhancing electrophilic character for nucleophilic attack [1].

Impact of Para/Meta-Substituted Aromatic Moieties on Target Affinity

Modifications to the aromatic moiety’s substitution pattern profoundly influence target selectivity. Para-substituted electron-withdrawing groups, such as cyano (-CN) or fluoro (-F), enhance binding to kinases and HDACs by stabilizing charge-transfer interactions. In a series of 4-((substituted phenyl)amino)pyrimidines, the para-cyano derivative (compound b5) demonstrated a 12-fold increase in HDAC3 inhibition (IC~50~ = 0.217 µM) compared to unsubstituted analogs [1] [4]. This improvement aligns with the cyano group’s strong electron-withdrawing effect, which polarizes the aniline nitrogen and strengthens coordination with zinc ions in HDAC active sites.

Meta-substituted derivatives, however, exhibit divergent behavior. For instance, 3,5-dimethoxyphenyl-substituted pyrimidines (e.g., compound c6) show reduced HDAC inhibition but improved solubility due to methoxy groups’ hydrophilic nature [1]. This trade-off underscores the necessity of balancing electronic effects with physicochemical properties. Kinetic studies of Src kinase inhibitors reveal that meta-fluoro substituents improve binding affinity (K~i~ = 9 nM) by forming halogen bonds with Thr338 residues, whereas bulkier meta-substituents (e.g., -OCH~3~) induce steric clashes [2].

Table 1: Impact of Aromatic Substituents on Enzyme Inhibition

| Substituent Position | Group | Target | IC~50~ (µM) | Selectivity Index |

|---|---|---|---|---|

| Para | -CN | HDAC3 | 0.217 | >4608 [4] |

| Meta | -OCH~3~ | HDAC6 | >1000 | N/A [4] |

| Para | -F | Src Kinase | 0.0009 | >100 [2] |

Steric and Lipophilic Contributions from Heterocyclic Modifications

Incorporating heterocyclic systems into the pyrimidin-4-amine scaffold alters steric bulk and lipophilicity, critical for membrane permeability and off-target avoidance. Piperazine-linked derivatives, such as methyl-4-(4-(5-chloro-4-((4-fluorophenyl)amino)pyrimidin-2-yl)piperazin-1-yl)benzoate (c4), exhibit enhanced solubility (logP = 2.1) while maintaining HDAC1 inhibition (IC~50~ = 0.684 µM) [1]. The piperazine ring’s conformational flexibility allows adaptive binding to diverse enzyme pockets, though excessive bulk diminishes activity. For example, replacing piperazine with rigid bicyclic amines reduces HDAC inhibition by 40% due to impaired fit within the catalytic tunnel [4].

Lipophilic substituents, such as aryl ethers, improve blood-brain barrier penetration but risk hepatotoxicity. Compound 1j, a pyrazolo[3,4-d]pyrimidin-4-amine derivative with a phenylethynyl group, demonstrates optimal logD (2.8) and tumor growth suppression (>100% inhibition in xenograft models) [2]. Conversely, highly lipophilic analogs (logD > 4.0) show increased plasma protein binding, reducing free drug concentrations. Molecular dynamics simulations reveal that moderate lipophilicity (logD 2.5–3.5) maximizes tissue distribution without compromising clearance rates [5].

Structure-Activity Relationship Analysis

Comprehensive structure-activity relationship studies have revealed critical insights regarding the optimization of pyrimidine-based histone deacetylase inhibitors [1]. The presence of small substituent groups, particularly methoxy substitutions, proves beneficial for histone deacetylase inhibitory activity [1]. Compounds incorporating methoxy substitutions at various positions on the phenyl ring consistently demonstrate enhanced enzymatic inhibition compared to unsubstituted analogs [1].

Table 1: Structure-Activity Relationships of Pyrimidine-Based Histone Deacetylase Inhibitors

| Compound | R Substitution | Linker Type | Histone Deacetylase Inhibition (%) | K562 Cell Inhibition (%) |

|---|---|---|---|---|

| L1 | -H | Phenylpiperazine | 50.54 ± 2.27 | 30.69 ± 0.32 |

| L6 | -3,5-2OCH₃ | Phenylpiperazine | 59.74 ± 0.03 | 56.60 ± 0.11 |

| L7 | -3,4-2OCH₃ | Phenylpiperazine | 58.37 ± 1.55 | 63.91 ± 1.12 |

| L20 | -3,5-2OCH₃ | Pyrimidinylpiperazine | 72.52 ± 1.26 | 74.18 ± 1.18 |

| L21 | -3,4-2OCH₃ | Pyrimidinylpiperazine | 58.95 ± 0.74 | 62.62 ± 2.45 |

The data demonstrates that pyrimidinylpiperazine linkers provide superior activity compared to phenylpiperazine analogs, with compound L20 exhibiting the highest inhibitory potency [1]. Halogen substitutions at the para-position also contribute favorably to inhibitory activity, while larger substituent groups such as phenyl groups lead to decreased potency [1].

Molecular Binding Interactions

Molecular docking studies have elucidated the binding pattern of pyrimidine-based inhibitors within histone deacetylase active sites [1]. The linker and zinc-binding group components penetrate the narrow tunnel of the active site, while the pyrimidine cap moiety binds to hydrophobic regions on the surface of the catalytic site [1]. The hydroxamic acid zinc-binding group forms chelation interactions with the zinc ion and establishes hydrogen bond interactions with surrounding residues including Glycine142, Aspartate258, and Tyrosine297 [1].

Hydrophobic interactions between the linker region and key amino acid residues such as Phenylalanine143, Histidine171, Phenylalanine199, and Leucine265 contribute significantly to ligand-receptor binding affinity [1]. The cap region further enhances binding through additional hydrophobic interactions with residues such as Phenylalanine198 [1]. These structural insights provide valuable guidance for the rational design and optimization of novel pyrimidine-based histone deacetylase inhibitors [1].

Structural Determinants for Selective Histone Deacetylase Isoform Inhibition

The development of isoform-selective histone deacetylase inhibitors represents a critical challenge in epigenetic drug discovery, with structural determinants playing a pivotal role in achieving desired selectivity profiles [2]. The conserved nature of residues around the catalytic tunnel among class I histone deacetylases, particularly isoforms 1, 2, and 3, necessitates careful consideration of subtle structural differences to achieve selectivity [3].

Class I Selectivity Mechanisms

Research has identified key structural features that contribute to class I histone deacetylase selectivity [4]. Compound L20, containing the 5-chloro-4-((3,5-dimethoxyphenyl)amino)pyrimidine cap group with a pyrimidinylpiperazine linker, demonstrates exceptional class I selectivity [1]. This compound exhibits selectivity indices greater than 1462, 392, and 4608 against histone deacetylases 1, 2, and 3 respectively, compared to histone deacetylase 6 [1].

Table 2: Isoform Selectivity Profile of Compound L20

| Histone Deacetylase Isoform | IC₅₀ (μM) | Selectivity Index vs HDAC6 |

|---|---|---|

| HDAC1 | 0.684 ± 0.016 | >1462 |

| HDAC2 | 2.548 ± 0.079 | >392 |

| HDAC3 | 0.217 ± 0.008 | >4608 |

| HDAC6 | >1000 | - |

The exceptional selectivity for histone deacetylase 3 observed with compound L20 suggests specific structural complementarity between the pyrimidine cap group and the histone deacetylase 3 binding pocket [1]. This selectivity profile indicates potential therapeutic advantages, as class I histone deacetylases are primarily associated with transcriptional regulation and cell cycle control [4].

Structural Basis of Selectivity

The zinc-binding interactions in histone deacetylases are modulated by water accessibility to the linker binding channel, which influences the chelation mode of hydroxamate groups with the zinc ion [5]. Different hydroxamate-zinc coordination modes have been observed across histone deacetylase isoforms: bidentate coordination in histone deacetylase 8, monodentate in histone deacetylase 7, and weakly dentate interactions in histone deacetylase 4 [5].

The presence of conserved tyrosine residues in class I histone deacetylases, which are replaced by histidine residues in class IIa enzymes, contributes significantly to selectivity patterns [5]. Additionally, the orientation of conserved phenylalanine residues around the binding pocket entrance creates distinct binding environments that can be exploited for selective inhibitor design [5].

Catalytic Tunnel Architecture Differences

Analysis of histone deacetylase catalytic tunnel architecture reveals important structural variations that influence inhibitor selectivity [3]. Histone deacetylase 2 possesses a deeper catalytic tunnel extending further into the protein core compared to histone deacetylases 1 and 3 [3]. Conversely, histone deacetylases 3 and 8 exhibit smaller catalytic tunnels without additional peripheral space [3].

These architectural differences provide opportunities for the development of isoform-specific inhibitors through careful optimization of linker length and cap group positioning [3]. The foot pocket region present in histone deacetylases 1 and 2 represents an additional structural feature that can be targeted for enhanced selectivity [3].

Comparative Analysis of 3,4- vs. 3,5-Dimethoxy Substitution Patterns

The positioning of methoxy substituents on the phenyl ring of 5-(2-Chlorophenyl)pyrimidin-4-amine derivatives critically influences histone deacetylase inhibitory activity and selectivity profiles [1]. Detailed structure-activity relationship studies have revealed significant differences between 3,4-dimethoxy and 3,5-dimethoxy substitution patterns in terms of potency and selectivity characteristics [6].

Inhibitory Activity Comparison

Comparative analysis of 3,4-dimethoxy versus 3,5-dimethoxy substitution patterns reveals distinct activity profiles across different linker systems [1]. When incorporated with phenylpiperazine linkers, the 3,5-dimethoxy pattern (compound L6) demonstrates slightly superior histone deacetylase inhibitory activity compared to the 3,4-dimethoxy analog (compound L7) [1]. However, this difference becomes more pronounced when pyrimidinylpiperazine linkers are employed [1].

Table 3: Comparative Activity of Dimethoxy Substitution Patterns

| Substitution Pattern | Linker Type | Histone Deacetylase Inhibition (%) | Cell Viability Inhibition (%) |

|---|---|---|---|

| 3,5-Dimethoxy | Phenylpiperazine | 59.74 ± 0.03 | 56.60 ± 0.11 |

| 3,4-Dimethoxy | Phenylpiperazine | 58.37 ± 1.55 | 63.91 ± 1.12 |

| 3,5-Dimethoxy | Pyrimidinylpiperazine | 72.52 ± 1.26 | 74.18 ± 1.18 |

| 3,4-Dimethoxy | Pyrimidinylpiperazine | 58.95 ± 0.74 | 62.62 ± 2.45 |

The 3,5-dimethoxy substitution pattern with pyrimidinylpiperazine linker (compound L20) emerges as the most potent combination, exhibiting superior activity in both enzymatic and cellular assays [1]. This enhanced activity may result from optimal spatial positioning of the methoxy groups, allowing for more favorable interactions with the histone deacetylase binding pocket [1].

Electronic and Steric Effects

The differential activity observed between 3,4- and 3,5-dimethoxy substitution patterns can be attributed to distinct electronic and steric effects [6]. The 3,5-dimethoxy pattern provides symmetric substitution that may create more favorable electronic distribution for binding interactions [6]. Additionally, the spatial arrangement of methoxy groups in the 3,5-pattern may offer optimal positioning for hydrophobic interactions within the enzyme binding site [6].

Research on related histone deacetylase inhibitor series has demonstrated that 3,4-dimethoxy substitutions generally provide different selectivity profiles compared to 3,5-dimethoxy analogs [6]. The 3,4-dimethoxy pattern often exhibits enhanced activity against certain histone deacetylase isoforms, while 3,5-dimethoxy substitutions may provide broader inhibitory activity [6].

Selectivity Profile Differences

The substitution pattern significantly influences isoform selectivity, with the 3,5-dimethoxy arrangement demonstrating superior class I selectivity in the pyrimidine series [1]. Compound L20, featuring the 3,5-dimethoxy pattern, exhibits exceptional selectivity for histone deacetylase 3 with an IC₅₀ value of 0.217 μM [1]. This selectivity profile suggests that the 3,5-dimethoxy pattern provides optimal complementarity with the histone deacetylase 3 binding pocket architecture [1].

Table 4: Antiproliferative Activity Comparison of Dimethoxy Patterns

| Cell Line | L20 (3,5-Dimethoxy) IC₅₀ (μM) | L21 (3,4-Dimethoxy) IC₅₀ (μM) |

|---|---|---|

| K562 | 0.34 ± 0.02 | Not specified |

| A549 | 1.06 ± 0.03 | Not specified |

| MDA-MB-231 | 1.63 ± 0.06 | Not specified |

| A2780 | 0.97 ± 0.02 | Not specified |

The superior antiproliferative activity of the 3,5-dimethoxy pattern across multiple cancer cell lines demonstrates the therapeutic potential of this substitution arrangement [1]. These findings indicate that the 3,5-dimethoxy pattern represents the optimal substitution for developing potent and selective histone deacetylase inhibitors based on the 5-(2-Chlorophenyl)pyrimidin-4-amine scaffold [1].

Mechanistic Implications

The enhanced activity of 3,5-dimethoxy substitution patterns may result from specific binding interactions that stabilize the inhibitor-enzyme complex [1]. Molecular docking studies suggest that the symmetric arrangement of methoxy groups in the 3,5-pattern allows for optimal hydrophobic interactions with binding pocket residues [1]. Furthermore, the electronic effects of the 3,5-dimethoxy substitution may enhance the overall binding affinity through favorable dipole interactions [6].